
Antitumor agent-77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-77 is a compound known for its potent anticancer properties. It inhibits the growth and migration of cancer cells by targeting specific molecular pathways. This compound has shown promise in preclinical studies for its ability to induce cell death in various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-77 involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but typically involves:
Formation of intermediates: Using reagents such as trifluoroacetic acid and platinum-based catalysts.
Coupling reactions: These are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent and high-quality production. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its anticancer properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced anticancer properties .
Applications De Recherche Scientifique
Antitumor agent-77 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
Antitumor agent-77 exerts its effects by activating the intrinsic apoptotic pathway in tumor cells. This involves the activation of proteins such as Bax, Bcl-2, and caspase-3, leading to programmed cell death. Additionally, it inhibits the enzyme GPx-4 and enhances COX2-induced ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Comparaison Avec Des Composés Similaires
Carboplatin: Another platinum-based anticancer agent with a different mechanism of action.
Oxaliplatin: Similar in structure but with distinct pharmacokinetic properties.
Cisplatin: A widely used platinum-based drug with a different spectrum of activity.
Uniqueness of Antitumor Agent-77: this compound is unique due to its dual mechanism of action, involving both apoptosis and ferroptosis. This dual action enhances its anticancer efficacy and may reduce the likelihood of resistance development compared to other platinum-based drugs .
Propriétés
Formule moléculaire |
C7H11F3N2O5Pt |
|---|---|
Poids moléculaire |
455.25 g/mol |
Nom IUPAC |
azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |
Clé InChI |
KXQSKXDVONWKOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



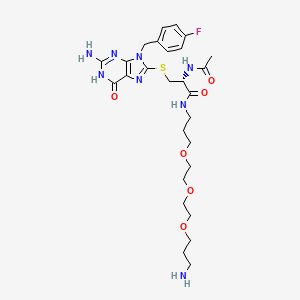

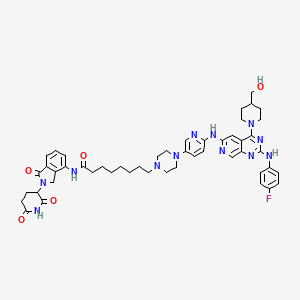
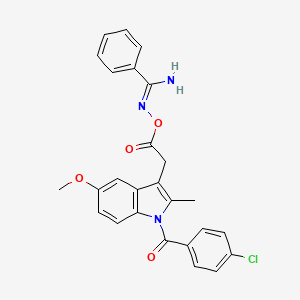
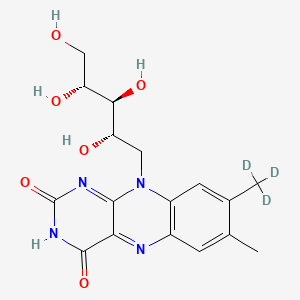
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

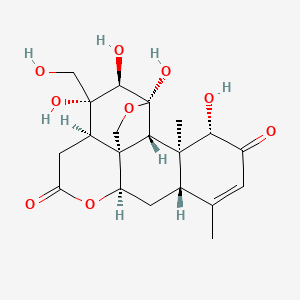
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
